molecular formula C11H14O3 B176554 Benzyl 2-hydroxy-2-methylpropanoate CAS No. 19444-23-6

Benzyl 2-hydroxy-2-methylpropanoate

Cat. No. B176554
Key on ui cas rn: 19444-23-6
M. Wt: 194.23 g/mol
InChI Key: KLUBEEQODOBJQB-UHFFFAOYSA-N
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Patent
US05348953

Procedure details

2-Hydroxyisobutyric acid (15 gm) was dissolved in benzyl alcohol (80 mL) at 0° C. and the solution was saturated with HCl gas. This solution was stored at rt overnight and then was poured into sat. NaHCO3 solution. This was extracted twice with CHCl3 and the combined organic extracts were dried (Na2SO4), filtered and evaporated to dryness. The residue so obtained was fractionally distilled and the title compound was obtained as a fraction that boiled at 85°-100° C. at 0.2 mm.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].Cl.C([O-])(O)=O.[Na+].[CH2:14](O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([O:5][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC(C(=O)O)(C)C
Name
Quantity
80 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This was extracted twice with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue so obtained
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(C(=O)OCC1=CC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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